molecular formula C14H9ClN2O2S B1461658 6-(4-Chlorobenzylthio)-5-cyanopicolinic acid CAS No. 1198296-57-9

6-(4-Chlorobenzylthio)-5-cyanopicolinic acid

Cat. No. B1461658
M. Wt: 304.8 g/mol
InChI Key: SPKQFXQSRNEEFG-UHFFFAOYSA-N
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Description

The compound “6-(4-Chlorobenzylthio)-5-cyanopicolinic acid” is a complex organic molecule. It contains several functional groups, including a chlorobenzylthio group, a cyanopicolinic acid group, and a 6-position carbon which could potentially participate in various chemical reactions .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions due to the presence of several reactive functional groups. For example, the chlorobenzyl group could potentially undergo oxidation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on the properties of its functional groups. For example, the presence of a chlorobenzyl group could potentially make the compound relatively non-polar and lipophilic .

Safety And Hazards

The safety and hazards associated with this compound would likely depend on its specific properties and uses. For example, compounds containing a chlorobenzyl group can be irritating to the skin, eyes, and respiratory system .

properties

IUPAC Name

6-[(4-chlorophenyl)methylsulfanyl]-5-cyanopyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O2S/c15-11-4-1-9(2-5-11)8-20-13-10(7-16)3-6-12(17-13)14(18)19/h1-6H,8H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPKQFXQSRNEEFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=C(C=CC(=N2)C(=O)O)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Chlorobenzylthio)-5-cyanopicolinic acid

Synthesis routes and methods

Procedure details

A mixture of 6-chloro-5-cyanopicolinic acid (30 mg, 0.16 mmol), 4-chlorophenyl methanethiol (24 ul, 0.18 mmol), and CsCO3 (156 mg, 0.48 mmol) in dimethylformamide (2 ml) was heated for 16 hrs at 45° C. After removal of the solvent, the residue was treated with water (2 ml) and acidified with 1N-HCl to pH2. The precipitate was collected by filtration and dried under vacuum to afford 40 mg (82%) of the desired product 52. 1H NMR (600 MHz, DMSO-d6) δ 13.6 (br s, 1H), 8.46 (d, 1H, J=7.8 Hz), 8.15 (d, 1H, J=7.8 Hz), 7.55 (d, 2H, J=9 Hz), 7.47 (d, 2H, J=9 Hz). MS: m/z Calcd 304.8 Found MH+ 305.0
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
24 μL
Type
reactant
Reaction Step One
[Compound]
Name
CsCO3
Quantity
156 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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